Marsdenoside F

Overview

Description

Synthesis Analysis

Marsdenoside F, as with other polyoxypregnane glycosides, is extracted from natural sources rather than synthesized in a laboratory. The isolation process typically involves solvent extraction from the stem of Marsdenia tenacissima, followed by purification techniques such as chromatography. The detailed structure of this compound and its analogs are elucidated through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing the compound's intricate molecular framework (Deng, Liao, & Chen, 2005).

Molecular Structure Analysis

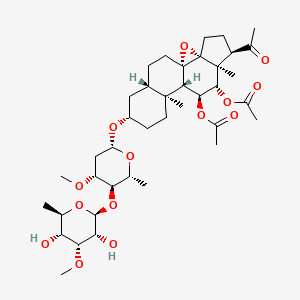

The molecular structure of this compound is characterized by its polyoxypregnane skeleton, a feature common to glycosides extracted from Marsdenia tenacissima. Spectroscopic analysis, such as NMR and MS, plays a crucial role in determining the structural aspects, including the arrangement of glycosidic linkages and the presence of specific functional groups that define the compound's chemical identity and potential reactivity (Chen et al., 2008).

Scientific Research Applications

Marsdenosides A-H, including Marsdenoside F, as Polyoxypregnane Glycosides : Identified in Marsdenia tenacissima, these compounds were isolated and structurally analyzed through spectroscopic methods and chemical evidence (Deng, Liao, & Chen, 2005).

Identification and Structural Elucidation : Another study focused on the identification of these polyoxypregnane glycosides, including this compound, using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(+)ESI-MS(n)). This provided insights into the structural elements of these compounds (Chen, Li, Sun, Pan, & Schlunegger, 2008).

Genetic Insights into Polyoxypregnane Glycoside Biosynthesis : A genomic study on Marsdenia tenacissima revealed 27 unigenes involved in steroid biosynthesis, potentially relating to the biosynthesis of compounds like this compound. This study enhances the understanding of the biosynthetic pathways of these compounds (Zheng et al., 2014).

Quantitative Analysis of Polyoxypregnane Glycosides : Research has been conducted to develop methods for the quantitation of these glycosides, including this compound, in Marsdenia tenacissima, which is crucial for quality control and analysis of these compounds (Deng, Shen, & Chen, 2006).

Anti-HIV Activities : Studies have shown that some polyoxypregnane glycosides from Marsdenia tenacissima exhibit anti-HIV activities, indicating a potential therapeutic application for compounds like this compound (Pang et al., 2016).

In Vitro and In Vivo Antitumor Activities : Research has also demonstrated that certain C21 steroidal saponins from Marsdenia tenacissima, potentially including this compound, exhibit antitumor activities, suggesting their potential in cancer therapy (Ye et al., 2013).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Marsdenoside F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tenacigenin, which is involved in the biotransformation of steroidal glycosides. This compound also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate cellular processes like proliferation and apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis by modulating cell signaling pathways. This compound influences cell function by affecting gene expression and cellular metabolism. For instance, it downregulates the expression of oncogenes and upregulates tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates. This compound also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions contribute to its therapeutic effects, particularly in cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause adverse effects such as liver toxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic transformations result in the formation of active metabolites that contribute to its therapeutic effects. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound binds to intracellular proteins, which facilitate its localization to specific cellular compartments. This targeted distribution enhances its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments. This localization is essential for its ability to modulate gene expression and cellular signaling pathways .

properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRABBHSPXPECV-IYNXUUSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1S,3R,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-](/img/no-structure.png)